
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized in the laboratory.
Mécanisme D'action
DMXAA works by stimulating the production of cytokines, which are proteins that help to regulate the immune system. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both involved in the immune response to cancer. DMXAA also disrupts the blood supply to tumors by causing the blood vessels within the tumor to collapse, which leads to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to activate immune cells such as macrophages and natural killer cells. DMXAA also disrupts the blood supply to tumors, leading to tumor cell death. In addition, DMXAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a potentially useful tool for studying cancer. Another advantage is that DMXAA has been shown to activate the immune system, which may be useful in studying the immune response to cancer. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is in the development of new synthetic methods for DMXAA that may be more efficient or cost-effective. Another area of interest is in the development of new formulations of DMXAA that may be more soluble or have better pharmacokinetic properties. Additionally, there is interest in studying the combination of DMXAA with other cancer therapies, such as chemotherapy or radiation therapy, to determine if there is a synergistic effect. Finally, there is interest in studying the potential use of DMXAA in the treatment of other diseases, such as autoimmune diseases or infectious diseases.
Méthodes De Synthèse
DMXAA can be synthesized in the laboratory through a multistep process. The first step involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl oxalyl chloride to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxalyl chloride. This intermediate is then reacted with ammonia to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, or DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells, and by disrupting the blood supply to tumors.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-3-4-14-5-8/h8H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGPINWMYEPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)
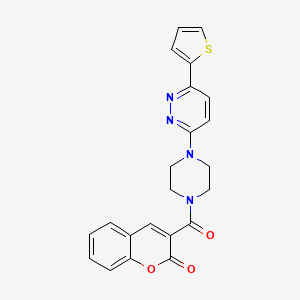
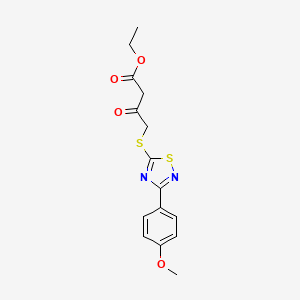
![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2764001.png)
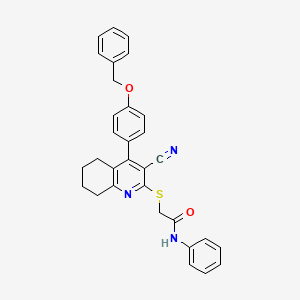

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)
![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)
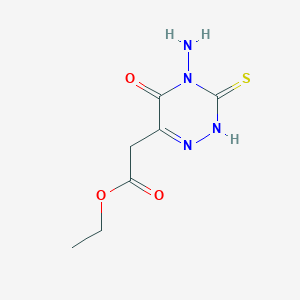
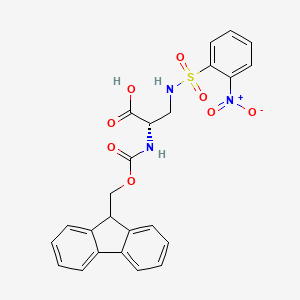
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)
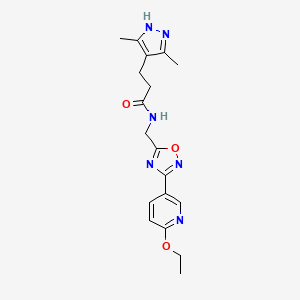
![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)